Disodium 4-amino-3,6-bis((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industries, including textiles and inks. The compound is characterized by its complex structure, which includes multiple azo groups and hydroxyl groups, contributing to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 4-aminonaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactionsThe hydroxyl and sulfonate groups enhance its solubility and stability in aqueous environments, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIAMINOPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE
- DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE
Uniqueness
The unique combination of azo groups and hydroxyl groups in DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE provides it with distinct color properties and stability, making it more versatile compared to other similar compounds .
Properties
CAS No. |
93982-62-8 |
---|---|
Molecular Formula |
C34H23N9Na2O11S2 |
Molecular Weight |
843.7 g/mol |
IUPAC Name |
disodium;4-amino-3,6-bis[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H25N9O11S2.2Na/c35-31-30-17(13-28(55(49,50)51)32(31)42-38-20-5-1-18(2-6-20)36-40-24-11-9-22(44)15-26(24)46)14-29(56(52,53)54)33(34(30)48)43-39-21-7-3-19(4-8-21)37-41-25-12-10-23(45)16-27(25)47;;/h1-16,44-48H,35H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |
InChI Key |
DUFWQUFULXKISO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)O)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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